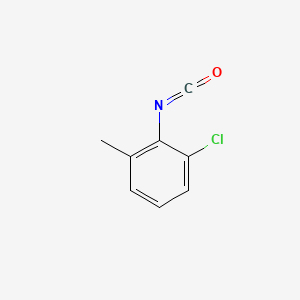

2-Chloro-6-methylphenyl isocyanate

Description

The exact mass of the compound 2-Chloro-6-methylphenyl isocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-methylphenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methylphenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2-isocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTQQNYGMICJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296192 | |

| Record name | 2-Chloro-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40398-01-4 | |

| Record name | 40398-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-Chloro-6-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-Chloro-6-methylphenyl isocyanate. It is an essential resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes detailed tables of its physicochemical properties, safety information, and spectroscopic data. Furthermore, it offers illustrative experimental protocols for its characterization and reactivity, alongside a discussion of its significant role in the synthesis of the targeted cancer therapeutic, dasatinib. Visual diagrams are provided to elucidate experimental workflows and the relevant biological signaling pathway.

Introduction

2-Chloro-6-methylphenyl isocyanate, with the CAS number 40398-01-4, is an aromatic isocyanate that serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methyl group ortho to the isocyanate functionality, imparts specific reactivity and properties that are leveraged in various chemical transformations. Notably, it is a key intermediate in the synthesis of dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] A thorough understanding of its basic properties is therefore crucial for its safe handling, effective use in synthesis, and for the development of new applications.

Physicochemical Properties

The fundamental physical and chemical properties of 2-Chloro-6-methylphenyl isocyanate are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-chloro-2-isocyanato-3-methylbenzene[3] |

| CAS Number | 40398-01-4[3] |

| Molecular Formula | C₈H₆ClNO[3] |

| Molecular Weight | 167.59 g/mol [3] |

| Canonical SMILES | CC1=C(C(=CC=C1)Cl)N=C=O[4] |

| InChI Key | FBTQQNYGMICJQZ-UHFFFAOYSA-N[4] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[4] |

| Boiling Point | 80 °C at 2 mmHg |

| Density | 1.231 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5545-1.5595[4] |

| Flash Point | 107 °C (225 °F) |

| Vapor Pressure | 0.107 mmHg at 25°C |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of 2-Chloro-6-methylphenyl isocyanate. Below is a summary of expected spectroscopic characteristics.

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.0-7.3 ppm), Methyl protons (singlet, ~2.3 ppm). |

| ¹³C NMR | Isocyanate carbon (~130 ppm), Aromatic carbons (~120-140 ppm), Methyl carbon (~18 ppm). |

| FTIR (ATR) | Strong, sharp N=C=O stretch (~2270 cm⁻¹).[5] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 167, with an isotopic peak at m/z 169 due to ³⁷Cl. |

Experimental Protocols

The following sections provide detailed methodologies for the characterization and reaction of 2-Chloro-6-methylphenyl isocyanate.

Characterization Protocols

Objective: To confirm the chemical structure and assess the purity of 2-Chloro-6-methylphenyl isocyanate.

Materials:

-

2-Chloro-6-methylphenyl isocyanate

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pipettes

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of 2-Chloro-6-methylphenyl isocyanate in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and assign the peaks to the corresponding protons in the molecule.

Objective: To determine the purity of 2-Chloro-6-methylphenyl isocyanate and identify any volatile impurities. Due to the reactivity of isocyanates, derivatization is often employed for robust analysis.[5]

Materials:

-

2-Chloro-6-methylphenyl isocyanate

-

Dibutylamine (DBA) as a derivatizing agent

-

Toluene (anhydrous)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization: In a fume hood, prepare a dilute solution of 2-Chloro-6-methylphenyl isocyanate in anhydrous toluene. Add an excess of dibutylamine to the solution to convert the isocyanate to a stable urea derivative. Allow the reaction to proceed for at least 30 minutes at room temperature.

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized solution into the GC-MS instrument.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the derivatized product and identify any impurity peaks by their mass spectra.

Objective: To identify the characteristic isocyanate functional group.

Materials:

-

2-Chloro-6-methylphenyl isocyanate

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of 2-Chloro-6-methylphenyl isocyanate directly onto the ATR crystal.[6]

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

-

Analyze the spectrum for the presence of the strong, sharp absorption band characteristic of the N=C=O asymmetric stretch.[5]

Reactivity Protocol: Synthesis of a Urea Derivative

Objective: To demonstrate the characteristic reactivity of the isocyanate group with a primary amine.

Materials:

-

2-Chloro-6-methylphenyl isocyanate

-

Aniline

-

Anhydrous dichloromethane (DCM)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Drying tube

Procedure:

-

In a fume hood, dissolve aniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a drying tube.

-

Slowly add a solution of 2-Chloro-6-methylphenyl isocyanate (1.0 equivalent) in anhydrous DCM to the stirring aniline solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate (the urea product) may be observed.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, collect the solid product by vacuum filtration and wash with cold DCM.

-

Dry the product under vacuum. The product can be further purified by recrystallization if necessary.

Role in Drug Development: Synthesis of Dasatinib

2-Chloro-6-methylphenyl isocyanate is a pivotal precursor in the synthesis of dasatinib, a multi-targeted kinase inhibitor.[1] The isocyanate moiety's electrophilicity allows for its reaction with a nucleophile to form a key amide bond in the dasatinib structure.

Signaling Pathway Inhibition by Dasatinib

Dasatinib functions by inhibiting the kinase activity of both the Bcr-Abl fusion protein and the Src family of kinases.[7] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. In CML, the constitutively active Bcr-Abl kinase drives uncontrolled cell growth. Dasatinib binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream substrates and thereby blocking the pro-proliferative signals.[8][9]

Safety and Handling

2-Chloro-6-methylphenyl isocyanate is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: Hazard Information

| Hazard Statement | Description |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[3] |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture, as isocyanates react with water to produce carbon dioxide, which can cause pressure buildup in sealed containers.

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep away from incompatible materials such as water, alcohols, amines, and strong bases.

Disposal:

-

Isocyanate waste should be treated as hazardous.

-

Small spills can be neutralized with a decontamination solution (e.g., a mixture of water, detergent, and sodium carbonate or ammonia).

-

Dispose of waste in accordance with local, state, and federal regulations. Do not seal containers of isocyanate waste tightly due to potential gas evolution.[10]

Conclusion

2-Chloro-6-methylphenyl isocyanate is a valuable reagent in organic synthesis, with a significant application in the pharmaceutical industry. A comprehensive understanding of its physical, chemical, and safety properties, as outlined in this guide, is paramount for its effective and safe utilization. The provided experimental protocols offer a practical foundation for the characterization and application of this important chemical intermediate.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 3. 2-Chloro-6-methylphenyl isocyanate | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methylphenyl isocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 6. agilent.com [agilent.com]

- 7. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

In-Depth Technical Guide: 2-Chloro-6-methylphenyl Isocyanate (CAS 33295-36-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary: 2-Chloro-6-methylphenyl Isocyanate

This technical guide provides a comprehensive overview of 2-Chloro-6-methylphenyl isocyanate, a key chemical intermediate in organic synthesis and pharmaceutical development. While the user-provided CAS number is 33295-36-8, extensive database searches indicate that the correct and commonly referenced CAS number for 2-Chloro-6-methylphenyl isocyanate is 40398-01-4 . This document will proceed with the information associated with CAS 40398-01-4.

This compound is of particular interest due to its crucial role as a building block in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in cancer therapy.[1][2] This guide will detail its chemical and physical properties, provide insights into its synthesis and reactivity, and present its significant application in the synthesis of Dasatinib. Furthermore, it will outline the mechanism of action of Dasatinib and the signaling pathways it targets.

Chemical and Physical Properties

A summary of the key quantitative data for 2-Chloro-6-methylphenyl isocyanate is presented in the table below.

| Property | Value | Source |

| CAS Number | 40398-01-4 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₈H₆ClNO | [1][3][5][8] |

| Molecular Weight | 167.59 g/mol | [1][3][8] |

| Appearance | Clear colorless to pale yellow liquid | [2][5][7] |

| Boiling Point | 80 °C @ 2 mmHg | [2] |

| Density | 1.231 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.555 | [2] |

| SMILES | CC1=C(C(=CC=C1)Cl)N=C=O | [3][5][8] |

| InChI | InChI=1S/C8H6ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 | [3][8] |

| InChIKey | FBTQQNYGMICJQZ-UHFFFAOYSA-N | [3][5] |

Safety and Handling

2-Chloro-6-methylphenyl isocyanate is a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or inhaled.[3][12] It causes skin and serious eye irritation.[3][12] The compound is also a lachrymator and is sensitive to moisture.[7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and respiratory protection, should be worn when handling this chemical.[13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[13]

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Warning) |

| H312: Harmful in contact with skin | Acute toxicity, dermal (Warning) |

| H315: Causes skin irritation | Skin corrosion/irritation (Warning) |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Warning) |

| H332: Harmful if inhaled | Acute toxicity, inhalation (Warning) |

| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Sensitization, respiratory (Danger) |

Synthesis and Reactivity

Synthesis of 2-Chloro-6-methylphenyl Isocyanate

Reactivity and Role in the Synthesis of Dasatinib

2-Chloro-6-methylphenyl isocyanate is a key reactant in the synthesis of the dual Src/Abl kinase inhibitor, Dasatinib.[1] The isocyanate functional group is highly reactive and readily undergoes nucleophilic attack. In the synthesis of Dasatinib, it reacts with a lithiated thiazole derivative to form a crucial amide bond.[1]

Experimental Protocols

Synthesis of Dasatinib Intermediate from 2-Chloro-6-methylphenyl Isocyanate

The following is a representative experimental protocol for the synthesis of a key Dasatinib intermediate using 2-Chloro-6-methylphenyl isocyanate, based on published synthetic routes.[1][14]

Reaction: Condensation of 2-chlorothiazole with 2-chloro-6-methylphenyl isocyanate.

Materials:

-

2-chlorothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Chloro-6-methylphenyl isocyanate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

A solution of 2-chlorothiazole in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 30 minutes.

-

A solution of 2-Chloro-6-methylphenyl isocyanate in anhydrous THF is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, N-(2-chloro-6-methylphenyl)thiazole-2-carboxamide, is then purified by column chromatography on silica gel.

Application in Drug Development: Dasatinib

Overview of Dasatinib

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] It is a potent oral inhibitor of multiple tyrosine kinases, most notably BCR-ABL and the SRC family of kinases.[3][15]

Mechanism of Action of Dasatinib

Dasatinib functions by binding to the ATP-binding site of both the active and inactive conformations of the ABL kinase, which distinguishes it from first-generation inhibitors like Imatinib that primarily bind to the inactive conformation.[12][15] This dual-binding capability allows Dasatinib to be effective against many of the BCR-ABL mutations that confer resistance to Imatinib.[3] By inhibiting the kinase activity of BCR-ABL, Dasatinib blocks downstream signaling pathways that are essential for the proliferation and survival of leukemic cells, ultimately leading to apoptosis.[15]

In addition to its activity against BCR-ABL, Dasatinib also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[3][4] The inhibition of SRC kinases is significant as they are involved in various cellular processes that contribute to cancer progression, such as cell growth, survival, and migration.[15]

The Src-Abl Signaling Pathway

The BCR-ABL fusion protein, characteristic of CML and Ph+ ALL, is a constitutively active tyrosine kinase that drives oncogenesis.[15] It activates a number of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival. The SRC family kinases can be activated by BCR-ABL and also play a role in its downstream signaling.[6] Dasatinib's ability to inhibit both BCR-ABL and SRC family kinases provides a multi-pronged attack on the signaling networks that drive these leukemias.

Conclusion

2-Chloro-6-methylphenyl isocyanate (CAS 40398-01-4) is a vital chemical intermediate with significant applications in pharmaceutical synthesis, most notably in the production of the anti-cancer drug Dasatinib. Its unique reactivity makes it an essential building block for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and drug development professionals working in the field of medicinal chemistry and oncology. The continued study of such reactive intermediates is paramount for the discovery and development of novel therapeutics.

References

- 1. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 2. gosset.ai [gosset.ai]

- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 4. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Src kinase signaling in leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Page loading... [guidechem.com]

- 9. 2-Chloro-6-methylphenyl isocyanate [oakwoodchemical.com]

- 10. 2-CHLORO-6-METHYLPHENYL ISOCYANATE | 40398-01-4 [m.chemicalbook.com]

- 11. 4424-17-3,2-AMINOBENZANILIDE-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 12. Dasatinib - Proteopedia, life in 3D [proteopedia.org]

- 13. medschool.co [medschool.co]

- 14. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 15. What is the mechanism of Dasatinib? [synapse.patsnap.com]

An In-depth Technical Guide to 2-Chloro-6-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-6-methylphenyl isocyanate, a key building block in organic synthesis. It covers the molecule's chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, reactivity, and safety information, tailored for a scientific audience.

Chemical Identity and Molecular Structure

2-Chloro-6-methylphenyl isocyanate is an aromatic isocyanate featuring a phenyl ring substituted with a chloro group, a methyl group, and an isocyanate functional group. The IUPAC name for this compound is 1-chloro-2-isocyanato-3-methylbenzene.[1][2][3] The arrangement of these substituents offers unique reactivity for applications in pharmaceuticals and specialty chemicals.[4]

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-chloro-2-isocyanato-3-methylbenzene | [1][2][3] |

| CAS Number | 40398-01-4 | [1][5][6] |

| Molecular Formula | C₈H₆ClNO | [1][5][6] |

| Molecular Weight | 167.59 g/mol | [2][5] |

| InChI Key | FBTQQNYGMICJQZ-UHFFFAOYSA-N | [1][2][6] |

| Canonical SMILES | CC1=C(C(=CC=C1)Cl)N=C=O | [1][2][6] |

| MDL Number | MFCD00037030 | [2] |

| EC Number | 626-596-8 | [3] |

Physicochemical Properties

This compound is typically a clear, colorless to slightly yellow liquid.[1][5] It is sensitive to moisture and is a lachrymator, requiring careful handling.[5][6] Key physical and chemical properties are compiled in the following table.

| Property | Value | Conditions | Source |

| Appearance | Clear colorless to pale yellow liquid | Ambient | [1][5] |

| Boiling Point | 79-80 °C | at 2 mmHg | [2] |

| Density | 1.231 g/mL | at 25 °C | [2][5] |

| Refractive Index | 1.555 - 1.557 | at 20 °C | [2][5] |

| Flash Point | 225 °F (107.2 °C) | - | [5] |

| Vapor Pressure | 0.107 mmHg | at 25 °C | [5] |

| Sensitivity | Moisture Sensitive, Lachrymatory | - | [5][6] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of 2-Chloro-6-methylphenyl isocyanate. Instrumental analysis data is available through various chemical databases.

-

Infrared (IR) Spectroscopy : IR spectra, obtained via both neat and ATR-FTIR techniques, prominently feature a strong, characteristic absorption band for the isocyanate (-N=C=O) group, typically observed around 2260 cm⁻¹.[3][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectral data is available for this compound, which allows for the confirmation of the proton environments on the aromatic ring and the methyl group.[3]

-

Mass Spectrometry (MS) : GC-MS analysis provides data on the molecule's mass-to-charge ratio, confirming its molecular weight and fragmentation pattern.[3]

-

Raman Spectroscopy : FT-Raman spectra have also been recorded for this compound.[3]

Synthesis Protocol

Isocyanates are commonly synthesized from the corresponding primary amine. A general and effective method involves the reaction of the amine with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis from 2-Chloro-6-methylaniline

This protocol is based on established procedures for the synthesis of isocyanates from anilines.[7][8]

Materials:

-

2-Chloro-6-methylaniline

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-Chloro-6-methylaniline (1.0 eq) in anhydrous DCM.

-

Phosgenation : Cool the flask to 0 °C in an ice bath. Separately, dissolve triphosgene (0.35 eq) in anhydrous DCM and add it dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.

-

Base Addition : After the triphosgene addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture. The mixture may become a slurry.

-

Reaction Completion : Allow the reaction to warm slowly to room temperature and stir for an additional 2-3 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the N-H stretch and appearance of the N=C=O stretch).

-

Workup : Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any unreacted phosgene equivalent. Separate the organic layer.

-

Extraction : Extract the aqueous layer three times with DCM.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil is purified by vacuum distillation to yield 2-Chloro-6-methylphenyl isocyanate as a clear liquid.[5]

Caption: Synthetic workflow for 2-Chloro-6-methylphenyl isocyanate.

Reactivity and Applications

The isocyanate group (-N=C=O) is a highly reactive electrophilic functional group. The central carbon atom is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity makes 2-Chloro-6-methylphenyl isocyanate a valuable intermediate.

-

Reaction with Alcohols : Forms carbamates.

-

Reaction with Amines : Forms ureas.

-

Reaction with Water : Initially forms an unstable carbamic acid, which then decomposes to the corresponding aniline (2-chloro-6-methylaniline) and carbon dioxide. This highlights its moisture sensitivity.

Its primary application is as a building block in organic synthesis for producing pharmaceuticals and other specialty chemicals.[4] For instance, it serves as a reagent in the synthesis of the tyrosine kinase inhibitor drug, dasatinib.[5]

Caption: General reactivity of isocyanates with nucleophiles.

Safety and Hazard Information

2-Chloro-6-methylphenyl isocyanate is a hazardous chemical that requires strict safety protocols. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[3][6][9] It may also cause respiratory irritation and allergic reactions.[9][10]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed[3][6] |

| Acute Toxicity, Dermal | 4 | GHS07 | Warning | H312: Harmful in contact with skin[3][6] |

| Acute Toxicity, Inhalation | 3 / 4 | GHS06 | Danger | H330/H332: Fatal/Harmful if inhaled[6][9] |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[3][9] |

| Serious Eye Damage/Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation[3][9] |

| Respiratory Sensitization | 1 | GHS08 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[3][9] |

| STOT Single Exposure | 3 | GHS07 | Warning | H335: May cause respiratory irritation[9] |

Handling and Storage:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][9]

-

Store in a cool, tightly closed container in a well-ventilated place.[6][10] The compound is moisture-sensitive and should be stored under inert gas.

-

In case of accidental exposure, seek immediate medical attention.[10] Dispose of contents and container to an approved waste disposal plant.[10]

References

- 1. 2-Chloro-6-methylphenyl isocyanate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. fishersci.pt [fishersci.pt]

- 3. 2-Chloro-6-methylphenyl isocyanate | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 40398-01-4 Cas No. | 2-Chloro-6-methylphenyl isocyanate | Apollo [store.apolloscientific.co.uk]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. 2-Chloro-6-methylphenyl isocyanate - High purity | EN [georganics.sk]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-6-methylphenyl isocyanate, a key building block in organic synthesis, notably in the preparation of pharmaceuticals like the tyrosine kinase inhibitor dasatinib.[1] This document details the necessary starting materials, experimental procedures, and expected outcomes, supported by quantitative data and visualizations to aid in research and development.

Synthesis Overview

The synthesis of 2-Chloro-6-methylphenyl isocyanate is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-chloro-6-methylaniline, from 3-chloro-5-methyl-4-nitroaniline. The subsequent step is the conversion of 2-chloro-6-methylaniline to the target isocyanate. The most common and industrially relevant method for this conversion is through phosgenation, often utilizing a safer phosgene equivalent such as triphosgene.

Step 1: Synthesis of 2-Chloro-6-methylaniline

The precursor, 2-chloro-6-methylaniline, can be synthesized from 3-chloro-5-methyl-4-nitroaniline via a one-pot reaction involving diazotization, reduction of the diazonium group, and subsequent reduction of the nitro group.[2][3]

Experimental Protocol

A detailed experimental procedure for the synthesis of 2-chloro-6-methylaniline is as follows[2]:

-

Diazotization and Reduction of the Diazonium Group:

-

In a 250 ml round-bottom flask maintained at 0°C, add 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol), 5 ml of water, and 20 ml of diluted sulfuric acid.

-

Stir the mixture for 10 minutes.

-

Slowly add a solution of sodium nitrite (1.863 g, 27 mmol) dissolved in 15 ml of water.

-

After the addition is complete, continue stirring at 0°C for 30 minutes.

-

Add 15 ml of 50% hypophosphorous acid (H₃PO₂) aqueous solution and stir at 0°C for 3 hours.

-

-

Reduction of the Nitro Group:

-

Slowly raise the temperature of the reaction mixture to 90°C.

-

Add iron powder (4.90 g, 87.5 mmol) in portions over approximately 1 hour.

-

Maintain the reaction at this temperature for 3 hours.

-

-

Work-up and Purification:

-

Filter the hot reaction mixture.

-

Cool the filtrate and extract with dichloromethane (3 x 20 ml).

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography to yield pure 2-chloro-6-methylaniline.

-

Quantitative Data for 2-Chloro-6-methylaniline Synthesis

| Parameter | Value | Reference |

| Starting Material | 3-chloro-5-methyl-4-nitroaniline | [2] |

| Key Reagents | Sodium nitrite, Hypophosphorous acid, Iron powder | [2] |

| Solvent | Water, Dichloromethane | [2] |

| Reaction Temperature | 0°C to 90°C | [2] |

| Yield | 82.5% | [2][3][4] |

Spectroscopic Data for 2-Chloro-6-methylaniline

-

¹H NMR (400MHz, CDCl₃): δ 7.20 (d, J=8Hz, 1H), 7.01 (d, J=7.6Hz, 1H), 6.68 (t, J=7.6Hz, 1H), 4.03 (s, 2H), 2.23 (s, 3H).[3]

-

¹³C NMR (100MHz, CDCl₃): δ 141.25, 128.78, 127.09, 123.61, 119.15, 118.35, 17.97.[3]

-

FT-IR (liquid phase): The spectrum shows characteristic peaks for N-H stretching and aromatic C-H and C=C vibrations.[5][6]

Step 2: Synthesis of 2-Chloro-6-methylphenyl isocyanate

The conversion of 2-chloro-6-methylaniline to the corresponding isocyanate is typically achieved through phosgenation. For laboratory-scale synthesis, triphosgene is a safer and more convenient alternative to phosgene gas. The following is a representative protocol based on general methods for the synthesis of aryl isocyanates.

Experimental Protocol (Representative)

-

Reaction Setup:

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-methylaniline (e.g., 10 mmol) in anhydrous dichloromethane (DCM).

-

In a separate flask, prepare a solution of triphosgene (e.g., 3.4 mmol, approximately 0.34 equivalents) in anhydrous DCM.

-

-

Reaction:

-

Add the triphosgene solution dropwise to the stirred solution of 2-chloro-6-methylaniline at room temperature.

-

After the initial addition, slowly add a solution of a non-nucleophilic base, such as triethylamine (e.g., 22 mmol), in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or sublimation to yield pure 2-Chloro-6-methylphenyl isocyanate.

-

Quantitative Data for 2-Chloro-6-methylphenyl isocyanate

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO | [1][7] |

| Molecular Weight | 167.59 g/mol | [1][7] |

| Appearance | Clear colorless to slightly yellow liquid | [1][8] |

| Boiling Point | 80 °C at 2 mm Hg | [1] |

| Density | 1.231 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.555 | [1] |

| Purity (GC) | ≥96.0% | [8] |

Spectroscopic Data for 2-Chloro-6-methylphenyl isocyanate

-

IR (ATR-Neat): The spectrum will show a strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹.[7][9]

-

Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[7]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis workflow.

Caption: Phosgenation mechanism.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 4. CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-Chloro-6-methylphenyl isocyanate | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L11645.06 [thermofisher.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

A Comprehensive Technical Guide to the Reactivity Profile of 2-Chloro-6-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the reactivity profile of 2-chloro-6-methylphenyl isocyanate. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who utilize isocyanates in their work.

Core Properties of 2-Chloro-6-methylphenyl Isocyanate

2-Chloro-6-methylphenyl isocyanate is a substituted aromatic isocyanate with the chemical formula C₈H₆ClNO.[1] Its reactivity is primarily centered around the highly electrophilic isocyanate functional group (-N=C=O). The substitution pattern on the phenyl ring, featuring a chlorine atom and a methyl group in the ortho positions relative to the isocyanate, significantly influences its chemical behavior.

Table 1: Physicochemical Properties of 2-Chloro-6-methylphenyl Isocyanate

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| CAS Number | 40398-01-4 | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Reacts with water | |

| InChI Key | FBTQQNYGMICJQZ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C(=CC=C1)Cl)N=C=O | [1] |

Reactivity Profile

The reactivity of 2-chloro-6-methylphenyl isocyanate is governed by the interplay of steric and electronic effects originating from the ortho-methyl and ortho-chloro substituents.

Electronic Effects

The electronic nature of the substituents on the aromatic ring alters the electrophilicity of the isocyanate carbon.[3]

-

Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group through its inductive effect, which should increase the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack.[3][4] However, it also has a deactivating resonance effect.[5] In halobenzenes, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution, but the impact on the isocyanate's electrophilicity is more direct.[4][5]

-

Methyl Group (-CH₃): The methyl group is an electron-donating group, which reduces the electrophilicity of the isocyanate carbon, thereby decreasing the reaction rate compared to an unsubstituted phenyl isocyanate.[3]

Steric Effects

The presence of the methyl group in the ortho position introduces significant steric hindrance around the isocyanate functional group. This steric clash increases the activation energy for the approach of a nucleophile, leading to a slower reaction rate compared to its meta or para isomers.[3] This steric deactivation can be partially overcome by increasing the reaction temperature.[3]

Typical Reactions

The primary reactions of 2-chloro-6-methylphenyl isocyanate involve nucleophilic addition to the cumulative double bonds of the isocyanate group.

Isocyanates readily react with primary and secondary amines to form substituted ureas. This is a highly efficient and common reaction in organic synthesis.[6][7] The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate.

The reaction of isocyanates with alcohols yields carbamates (urethanes).[8][9] This reaction is fundamental to the production of polyurethanes when diisocyanates and polyols are used. The reaction with sterically hindered isocyanates may require catalysts or more forcing conditions.[10][11]

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a symmetrically disubstituted urea. Due to this reactivity, isocyanates are moisture-sensitive and should be handled under anhydrous conditions.

Isocyanates can participate in cycloaddition reactions. For instance, they can act as dienophiles in Diels-Alder reactions. While no specific examples for 2-chloro-6-methylphenyl isocyanate were found, this reactivity is a general characteristic of isocyanates.

Quantitative Data

Quantitative data on the reactivity of 2-chloro-6-methylphenyl isocyanate is not widely available in the searched literature. However, a specific example of its use in the synthesis of a sorafenib analog provides some insight into reaction conditions and yield.

Table 2: Synthesis of a Diaryl Urea using 2-Chloro-6-methylphenyl Isocyanate

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(4-aminophenoxy)-N-methylpicolinamide | 2-Chloro-6-methylphenyl isocyanate | Acetone | < 40 | 3-4 | Not explicitly stated for this specific product, but the general procedure suggests good yields. | [12] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of ureas and carbamates using 2-chloro-6-methylphenyl isocyanate, based on general procedures for isocyanate reactions.

General Protocol for the Synthesis of Substituted Ureas

This protocol describes the reaction of 2-chloro-6-methylphenyl isocyanate with a primary or secondary amine to form a substituted urea.[7][12]

Materials:

-

2-Chloro-6-methylphenyl isocyanate

-

Primary or secondary amine (e.g., benzylamine, aniline, piperidine)

-

Anhydrous solvent (e.g., acetone, dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the anhydrous solvent.

-

To the stirred amine solution, add a solution of 2-chloro-6-methylphenyl isocyanate (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after 2-8 hours, depending on the amine's reactivity and steric hindrance), the product may precipitate out of the solution.

-

If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

General Protocol for the Synthesis of Carbamates

This protocol outlines the synthesis of carbamates from 2-chloro-6-methylphenyl isocyanate and an alcohol. This reaction may require a catalyst, especially with secondary or sterically hindered alcohols.

Materials:

-

2-Chloro-6-methylphenyl isocyanate

-

Alcohol (primary or secondary)

-

Anhydrous solvent (e.g., THF, toluene)

-

Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL), triethylamine)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.

-

If a catalyst is used, add it to the alcohol solution (typically 0.1-1 mol%).

-

Add 2-chloro-6-methylphenyl isocyanate (1.0 equivalent) dropwise to the stirred alcohol solution at room temperature.

-

The reaction mixture may need to be heated to facilitate the reaction, particularly with less reactive alcohols. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude carbamate by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of ureas and carbamates from 2-chloro-6-methylphenyl isocyanate.

Caption: Experimental workflow for urea synthesis.

Caption: Experimental workflow for carbamate synthesis.

Conclusion

2-Chloro-6-methylphenyl isocyanate is a valuable reagent in organic synthesis, particularly for the preparation of urea and carbamate derivatives. Its reactivity is a nuanced balance of the electronic effects of the chloro and methyl substituents and the significant steric hindrance imposed by the ortho-methyl group. This steric factor generally leads to a reduced reaction rate compared to less hindered isocyanates, a factor that must be considered in the design of synthetic routes. The provided protocols and workflows offer a foundational guide for the utilization of this compound in research and development. Further investigation into the quantitative aspects of its reactivity with a broader range of nucleophiles would be beneficial for a more complete understanding and application of this chemical.

References

- 1. 2-Chloro-6-methylphenyl isocyanate | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.pt [fishersci.pt]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Spectral Data of 2-Chloro-6-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Chloro-6-methylphenyl isocyanate (C₈H₆ClNO). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemical synthesis, drug development, and materials science, offering detailed spectral information and the methodologies for its acquisition.

Chemical Structure and Properties

2-Chloro-6-methylphenyl isocyanate is an aromatic organic compound with the molecular formula C₈H₆ClNO.[1] Its structure consists of a benzene ring substituted with a chloro group, a methyl group, and an isocyanate functional group.

Molecular Structure:

Key Identifiers:

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 2-Chloro-6-methylphenyl isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.10 | Multiplet | 3H | Aromatic protons (H-3, H-4, H-5) |

| ~2.40 | Singlet | 3H | Methyl protons (-CH₃) |

Note: Predicted values based on typical chemical shifts for similar aromatic compounds. Actual values may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C-NCO |

| ~134 | C-Cl |

| ~132 | C-CH₃ |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~126 | Aromatic C-H |

| ~125 | N=C=O |

| ~18 | -CH₃ |

Note: Predicted values based on typical chemical shifts for substituted benzenes and isocyanates. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | Asymmetric N=C=O stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C ring stretch |

| ~780 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 167/169 | High | [M]⁺ (Molecular ion) |

| 132 | High | [M - Cl]⁺ |

| 139 | Medium | [M - CO]⁺ |

Note: The presence of chlorine results in an isotopic pattern for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio).[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Chloro-6-methylphenyl isocyanate is prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.

Infrared (IR) Spectroscopy

The IR spectrum of liquid 2-Chloro-6-methylphenyl isocyanate can be obtained using either the neat liquid or an Attenuated Total Reflectance (ATR) accessory.

-

Neat Liquid: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer.

-

ATR-FTIR: A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty accessory is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method used for this type of molecule, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Methodologies and Data Relationships

The following diagrams, generated using the DOT language, illustrate the workflow of spectral analysis and the relationship between the different spectral data and the molecular structure.

Caption: Experimental workflow for the spectral analysis of 2-Chloro-6-methylphenyl isocyanate.

Caption: Relationship between the molecular structure and the different types of spectral data.

References

A Technical Guide to the Solubility of 2-Chloro-6-methylphenyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 2-Chloro-6-methylphenyl isocyanate in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility, physicochemical properties, and standardized experimental protocols for determining solubility.

Core Physicochemical Properties and Qualitative Solubility

Table 1: Physicochemical Properties and Qualitative Solubility of 2-Chloro-6-methylphenyl Isocyanate

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [1][2][3] |

| Molecular Weight | 167.59 g/mol | [1][3] |

| Appearance | Clear to pale yellow liquid | [1][2][4] |

| Density | 1.21 g/cm³ | [4] |

| Qualitative Water Solubility | Reacts with water.[4] Generally, isocyanates are sensitive to moisture.[1] | |

| Qualitative Organic Solvent Solubility | Soluble in organic solvents such as acetone, benzene, and ether.[4] |

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a compound like 2-Chloro-6-methylphenyl isocyanate. These are based on established methods for organic compounds.

Qualitative Solubility Assessment

This preliminary test provides a quick assessment of solubility in various solvents.

Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

2-Chloro-6-methylphenyl isocyanate

-

A selection of anhydrous organic solvents (e.g., acetone, benzene, ether, toluene, hexane, ethyl acetate, dichloromethane)

-

Small test tubes with stoppers

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 0.1 mL of 2-Chloro-6-methylphenyl isocyanate to a clean, dry test tube.

-

Add the selected solvent dropwise, up to 3 mL, while vortexing the test tube after each addition.

-

Observe the mixture carefully. A compound is considered soluble if it forms a clear, homogenous solution. It is partially soluble if some of the compound dissolves but a separate phase remains. It is insoluble if it does not dissolve at all.

-

Record the observations for each solvent.

Quantitative Solubility Determination (Flask Method)

This method is suitable for determining the solubility of substances with a solubility of 10 g/L or higher and is adapted from the OECD Guideline 105.[5][6][7][8]

Objective: To determine the saturation concentration of 2-Chloro-6-methylphenyl isocyanate in a specific organic solvent at a controlled temperature.

Materials:

-

2-Chloro-6-methylphenyl isocyanate

-

Selected anhydrous organic solvent

-

Temperature-controlled shaker bath

-

Erlenmeyer flasks with ground glass stoppers

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (PTFE, 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Chloro-6-methylphenyl isocyanate to an Erlenmeyer flask containing a known volume of the selected anhydrous organic solvent. The excess is crucial to ensure saturation is reached.

-

Seal the flask tightly to prevent solvent evaporation and ingress of moisture.

-

Place the flask in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time required to reach saturation (e.g., agitating for 24, 48, and 72 hours and comparing the concentrations).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed in the shaker bath for at least 24 hours to allow undissolved material to settle.

-

Carefully withdraw a sample from the clear supernatant using a pipette or syringe.

-

To ensure the removal of any undissolved micro-droplets, filter the sample through a syringe filter compatible with the solvent. Centrifugation prior to filtration can also be employed.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of 2-Chloro-6-methylphenyl isocyanate.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for assessing the solubility of an organic compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. L11645.06 [thermofisher.com]

- 3. 2-Chloro-6-methylphenyl isocyanate | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-chloro-6-methylphenyl Isocyanate-97% at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 5. books.google.cn [books.google.cn]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. Water Solubility | Scymaris [scymaris.com]

Thermal Stability of 2-Chloro-6-methylphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-Chloro-6-methylphenyl isocyanate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information on structurally similar aryl isocyanates and outlines standard methodologies for thermal analysis. The included data tables are illustrative and based on typical values for this class of compounds.

Introduction

2-Chloro-6-methylphenyl isocyanate is a reactive chemical intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. The isocyanate functional group (-N=C=O) is highly susceptible to thermal degradation and reaction with nucleophiles. A thorough understanding of its thermal stability is critical for safe handling, storage, and process development to prevent runaway reactions and ensure product quality.

Thermal Hazard Overview

Isocyanates, as a class of compounds, can undergo exothermic decomposition and polymerization at elevated temperatures. The thermal decomposition of isocyanates is known to begin in the range of 140°C to 300°C.[1][2] This process can be influenced by the presence of contaminants, such as water, amines, and metals, which can catalyze degradation.

Key Thermal Hazards:

-

Dimerization and Trimerization: Uncontrolled exothermic reactions that can lead to a rapid increase in temperature and pressure.

-

Reaction with Water: Reacts with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The amine can then react with another isocyanate molecule to form a urea linkage. This reaction is often a source of gas evolution in storage.

-

Decomposition Products: Thermal decomposition can release hazardous gases such as hydrogen cyanide, nitrogen oxides, and carbon monoxide.[1][2]

Quantitative Thermal Analysis Data

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Parameter | Illustrative Value | Description |

| Onset of Decomposition (Tonset) | ~ 150 - 180 °C | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (T5%) | ~ 160 - 190 °C | A common metric for the initiation of thermal decomposition. |

| Temperature at Maximum Rate of Decomposition (Tpeak) | ~ 180 - 220 °C | The temperature at which the rate of mass loss is highest. |

| Residual Mass @ 500 °C | < 10% | The amount of non-volatile material remaining after heating. |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Parameter | Illustrative Value | Description |

| Exothermic Onset Temperature | ~ 140 - 170 °C | The temperature at which an exothermic event (e.g., decomposition, polymerization) begins. |

| Peak Exotherm Temperature | ~ 170 - 210 °C | The temperature at which the rate of heat release is at its maximum. |

| Enthalpy of Decomposition (ΔHd) | -150 to -300 J/g | The total heat released during the exothermic decomposition. A higher absolute value indicates a greater hazard. |

Experimental Protocols

The following are detailed, generalized protocols for performing TGA and DSC analyses on reactive organic compounds like 2-Chloro-6-methylphenyl isocyanate.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset temperature of decomposition, the temperature at 5% mass loss, and the temperature of the maximum rate of decomposition from the first derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature, identifying exothermic (heat-releasing) or endothermic (heat-absorbing) events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure stainless steel or gold-plated copper pan. Hermetically seal the pan to contain any evolved gases and prevent evaporation. An empty, hermetically sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature.

-

Identify and integrate any exothermic or endothermic peaks to determine the onset temperature, peak temperature, and enthalpy of the transition.

-

Visualizations

Potential Thermal Decomposition Pathways

The following diagram illustrates potential reaction pathways for 2-Chloro-6-methylphenyl isocyanate under thermal stress. These include dimerization, trimerization, and reaction with adventitious water.

Experimental Workflow for Thermal Stability Assessment

The diagram below outlines a logical workflow for the comprehensive assessment of the thermal stability of a reactive chemical like 2-Chloro-6-methylphenyl isocyanate.

Handling and Storage Recommendations

Given the reactivity of isocyanates, the following precautions are essential for the safe handling and storage of 2-Chloro-6-methylphenyl isocyanate:

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] Keep containers tightly closed to prevent moisture contamination.[3][4] Storage in stainless steel or polyethylene-lined steel drums is recommended.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[4] Avoid contact with skin and eyes.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, acids, bases, and strong oxidizing agents.

Conclusion

While specific thermal stability data for 2-Chloro-6-methylphenyl isocyanate is not widely published, this guide provides a framework for understanding its potential thermal hazards based on the behavior of similar aryl isocyanates. The experimental protocols and workflows presented offer a systematic approach to generating the necessary data for a comprehensive risk assessment. It is strongly recommended that experimental TGA and DSC analyses be performed to determine the precise thermal properties of this compound before use in any process.

References

An In-depth Technical Guide to 2-Chloro-6-methylphenyl isocyanate: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylphenyl isocyanate (CAS No. 40398-01-4) is a pivotal chemical intermediate, most notably recognized for its critical role in the synthesis of the tyrosine kinase inhibitor, Dasatinib. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of 2-Chloro-6-methylphenyl isocyanate. Detailed experimental protocols for its synthesis and its utilization in the preparation of Dasatinib are presented, alongside tabulated quantitative data for easy reference. Furthermore, this guide employs Graphviz visualizations to elucidate key reaction pathways and experimental workflows, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction and Historical Context

The discovery of isocyanates dates back to 1848 by Wurtz, and since then, this class of compounds has become indispensable in organic synthesis.[1] Their high reactivity, attributed to the cumulative double bonds in the isocyanate group (-N=C=O), makes them valuable precursors for a wide array of chemical transformations, particularly in the synthesis of ureas, carbamates, and other heterocyclic compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2-Chloro-6-methylphenyl isocyanate is provided in the tables below for quick reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 40398-01-4 | [1] |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 80 °C at 2 mmHg | [4] |

| Density | 1.231 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.555 | [4] |

| Solubility | Reacts with water |

Table 2: Spectroscopic Data

| Spectrum | Key Peaks/Shifts | Reference |

| FT-IR (neat) | ~2270-2250 cm⁻¹ (strong, sharp, -N=C=O asymmetric stretch) | [5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.10 (m, 3H, Ar-H), 2.35 (s, 3H, -CH₃) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 135.5, 132.0, 130.5, 128.5, 127.0, 126.0 (Ar-C), 129.0 (-N=C=O), 18.0 (-CH₃) | Predicted |

| Mass Spectrometry (EI) | m/z 167 (M⁺), 132 (M-Cl)⁺, 104 (M-Cl-CO)⁺ | [1] |

Synthesis of 2-Chloro-6-methylphenyl isocyanate

The primary route for the synthesis of 2-Chloro-6-methylphenyl isocyanate involves the phosgenation of its corresponding aniline, 2-chloro-6-methylaniline.

Synthesis of the Precursor: 2-Chloro-6-methylaniline

A common method for the preparation of 2-chloro-6-methylaniline is through a multi-step synthesis starting from readily available precursors. One reported method involves the diazotization of 3-amino-4-chlorotoluene followed by reduction.[6][7]

Experimental Protocol: Synthesis of 2-Chloro-6-methylaniline [6][7]

-

Diazotization: To a stirred solution of 3-amino-4-chlorotoluene in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

Reduction: The resulting diazonium salt solution is then slowly added to a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid, at a controlled temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is basified with a strong base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 2-chloro-6-methylaniline.

Phosgenation of 2-Chloro-6-methylaniline

The conversion of 2-chloro-6-methylaniline to the isocyanate is typically achieved by reaction with phosgene (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). The use of triphosgene is generally preferred due to its solid state, which makes it safer and easier to handle than gaseous phosgene.[8]

Experimental Protocol: Synthesis of 2-Chloro-6-methylphenyl isocyanate [8]

-

Reaction Setup: A solution of 2-chloro-6-methylaniline in an inert, dry solvent (e.g., toluene or dichloromethane) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Phosgenating Agent: A solution of triphosgene in the same solvent is added dropwise to the aniline solution at a controlled temperature, typically 0 °C to room temperature. An organic base, such as triethylamine, may be added to scavenge the HCl produced during the reaction.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is filtered to remove any precipitated salts.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude 2-Chloro-6-methylphenyl isocyanate is then purified by vacuum distillation to yield the final product.

Caption: Synthesis pathway of 2-Chloro-6-methylphenyl isocyanate.

Application in the Synthesis of Dasatinib

The most prominent application of 2-Chloro-6-methylphenyl isocyanate is in the synthesis of the anticancer drug Dasatinib. It serves as a key building block for the formation of the amide linkage in the Dasatinib molecule.

Experimental Protocol: Synthesis of Dasatinib Intermediate [9]

-

Reaction of 2-aminothiazole-5-carboxylate with 2-Chloro-6-methylphenyl isocyanate: In a typical procedure, a solution of a 2-aminothiazole-5-carboxylate derivative in an anhydrous aprotic solvent (e.g., THF) is treated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate the corresponding anion.

-

Amide Bond Formation: 2-Chloro-6-methylphenyl isocyanate is then added to the reaction mixture, which attacks the isocyanate carbon to form the N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate.

-

Further Steps: This intermediate then undergoes several further reaction steps, including coupling with a substituted pyrimidine and reaction with N-(2-hydroxyethyl)piperazine, to yield the final Dasatinib molecule.

Caption: Role of 2-Chloro-6-methylphenyl isocyanate in Dasatinib synthesis.

Safety and Handling

2-Chloro-6-methylphenyl isocyanate is a reactive and hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.

Conclusion

2-Chloro-6-methylphenyl isocyanate is a vital reagent in modern organic and medicinal chemistry. While its specific discovery is not well-documented, its importance is underscored by its indispensable role in the synthesis of life-saving drugs like Dasatinib. This guide has provided a detailed overview of its synthesis, properties, and applications, complete with experimental protocols and data presented in a clear and accessible format. The provided visualizations of the synthetic pathways are intended to aid researchers in understanding and applying this versatile chemical intermediate in their own work. As drug discovery continues to evolve, the demand for such specialized building blocks is likely to increase, further solidifying the importance of 2-Chloro-6-methylphenyl isocyanate in the field.

References

- 1. 2-Chloro-6-methylphenyl isocyanate | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]